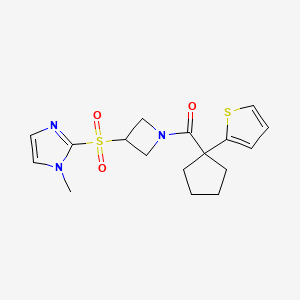

3-Azido-4,4-dimethyloxolan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

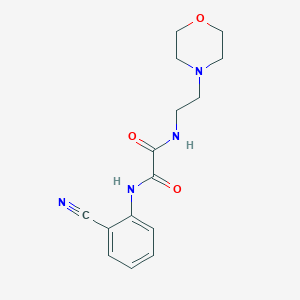

3-Azido-4,4-dimethyloxolan-2-one, also known as ADMO, is a highly reactive compound that has gained attention in the scientific community due to its potential applications in bioconjugation and click chemistry.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Preparation and Use in Organic Synthesis : Azidoiodinanes, closely related to 3-Azido-4,4-dimethyloxolan-2-one, are utilized in the direct azidation of organic substrates. These compounds, prepared from benziodoxoles and trimethylsilyl azide, show potential in the azidation of alkanes, alkenes, and dimethylanilines under mild conditions, indicating the versatility of azido compounds in organic synthesis (Zhdankin et al., 1996).

Biological Activity and Drug Design

Antiviral Activity : 3'-Azido-2',3'-dideoxythymidine (AZT) is a well-known compound related to 3-Azido-4,4-dimethyloxolan-2-one, used in treating HIV/AIDS. It acts by inhibiting the HIV reverse transcriptase enzyme, showcasing the biological significance of azido compounds in drug design and antiviral therapies (Kemp et al., 1998).

Mechanism of Drug Resistance : Understanding the biochemical mechanisms of drug resistance, particularly in the context of HIV treatment with azido-containing compounds like AZT, provides insights into the challenges and opportunities in developing more effective antiretroviral therapies (Larder et al., 1989).

Molecular and Structural Studies

Charge Density Analysis : High-resolution X-ray diffraction studies of AZT, an azido compound, offer a detailed understanding of its electronic structure, crucial for designing improved drugs with fewer side effects. These studies shed light on the interactions and conformations that underpin the antiviral activity of azido nucleosides (Iruthayaraj et al., 2019).

Photoaffinity Labeling : Synthesis of photoaffinity analogs of azidothymidine provides tools for identifying and characterizing nucleotide-utilizing enzymes, advancing our understanding of drug-target interactions and facilitating the development of novel therapeutics (Mao et al., 1995).

Safety And Hazards

The safety data sheet for 3’-Azido-3’-deoxythymidine, a related compound, indicates that it is suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Propriétés

IUPAC Name |

3-azido-4,4-dimethyloxolan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-6(2)3-11-5(10)4(6)8-9-7/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPAQOABYPHYPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)C1N=[N+]=[N-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-4,4-dimethyloxolan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2998576.png)

![2-Cyclopropyl-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2998577.png)

![1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2998578.png)

![4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2998580.png)

![3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2998582.png)

![3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2998587.png)

![2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2998593.png)

![3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2998595.png)